6-BRomo-2,5-dichloropyridin-3-ol
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Overview
Description
6-Bromo-2,5-dichloropyridin-3-ol is a chemical compound with the molecular formula C5H2BrCl2NO and a molecular weight of 242.89 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a hydroxyl group at the third position.
Scientific Research Applications
6-Bromo-2,5-dichloropyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Preparation Methods
The synthesis of 6-Bromo-2,5-dichloropyridin-3-ol typically involves halogenation reactions. One common method includes the bromination and chlorination of pyridin-3-ol. The reaction conditions often require the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2) gases, in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-2,5-dichloropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 6-Bromo-2,5-dichloropyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers continue to investigate these mechanisms to fully understand the compound’s effects.
Comparison with Similar Compounds
6-Bromo-2,5-dichloropyridin-3-ol can be compared with other halogenated pyridine derivatives, such as:
2,5-Dichloropyridin-3-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-3-hydroxypyridine: Lacks the chlorine atoms, which can affect its chemical properties and applications.
2,5-Dibromopyridin-3-ol:
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-bromo-2,5-dichloropyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO/c6-4-2(7)1-3(10)5(8)9-4/h1,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHCFCRFCFEKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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